

High-Performance Liquid Chromatography (HPLC) method for Cyclo(-Phe-Trp) analysis

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Compound of Interest

Compound Name: Cyclo(-Phe-Trp)

Cat. No.: B1240647

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Application Notes and Protocols for the HPLC Analysis of Cyclo(-Phe-Trp)

These application notes provide a detailed protocol for the analysis of the cyclic dipeptide **Cyclo(-Phe-Trp)** using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

Cyclo(-Phe-Trp) is a cyclic dipeptide, a class of compounds with diverse biological activities.^[1]^[2] Accurate and reliable analytical methods are crucial for its identification, quantification, and purity assessment in various matrices. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and analysis of such peptides due to its high resolution and the ability to separate compounds based on their hydrophobicity.^[3]^[4]^[5] This protocol outlines a robust RP-HPLC method using a C18 stationary phase and a water/acetonitrile mobile phase gradient with trifluoroacetic acid (TFA) as an ion-pairing agent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of **Cyclo(-Phe-Trp)**.

Parameter	Value
Compound Name	Cyclo(-L-Phe-L-Trp)
Molecular Formula	C ₂₀ H ₁₉ N ₃ O ₂
Molecular Weight	333.38 g/mol [6]
HPLC Column	C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A	0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate	1.0 mL/min
UV Detection Wavelength	220 nm[7]
Injection Volume	20 µL
Column Temperature	30 °C
Expected Retention Time	~12.5 minutes[7]

Experimental Protocols

Preparation of Mobile Phases

- Mobile Phase A (Aqueous): To prepare 1 L of Mobile Phase A, add 1 mL of high-purity Trifluoroacetic Acid (TFA) to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using a vacuum degasser or by sonication.
- Mobile Phase B (Organic): To prepare 1 L of Mobile Phase B, add 1 mL of high-purity Trifluoroacetic Acid (TFA) to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes.

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Cyclo(-Phe-Trp)** analytical standard and dissolve it in 1 mL of Mobile Phase B (Acetonitrile with 0.1% TFA).

- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve for quantification.

Sample Preparation (from Fungal Culture Broth)

This protocol provides a general guideline for the extraction of cyclic dipeptides from a liquid fungal culture. Optimization may be required depending on the specific fungal strain and culture conditions.

- **Harvesting:** Centrifuge the fungal culture at 4000 rpm for 20 minutes to separate the mycelium from the culture broth.
- **Extraction:** Decant the supernatant (culture broth) and extract it three times with an equal volume of ethyl acetate. Pool the organic extracts.
- **Drying:** Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.
- **Evaporation:** Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
- **Reconstitution:** Dissolve the dried crude extract in a known volume of Mobile Phase B.
- **Filtration:** Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.

HPLC Analysis

- **System Equilibration:** Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
- **Injection:** Inject 20 µL of the prepared standard or sample solution onto the column.
- **Gradient Elution:** Run the following gradient program to separate the analytes:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5
30.0	95	5

- Data Acquisition: Monitor the elution profile at 220 nm and record the chromatogram.
- Quantification: Identify the **Cyclo(-Phe-Trp)** peak based on its retention time compared to the standard. Quantify the amount of **Cyclo(-Phe-Trp)** in the sample by integrating the peak area and comparing it to the calibration curve generated from the working standard solutions.

Visualizations

Experimental Workflow

Caption: Workflow for HPLC analysis of **Cyclo(-Phe-Trp)**.

Signaling Pathway: Inhibition of RIG-I-mediated Antiviral Innate Immunity

Some cyclic dipeptides, like Cyclo(Phe-Pro), which is structurally similar to **Cyclo(-Phe-Trp)**, have been shown to inhibit the RIG-I-mediated antiviral innate immunity pathway.[8] This pathway is a critical component of the host's defense against viral infections. The diagram below illustrates the proposed mechanism of inhibition.

Caption: Inhibition of RIG-I pathway by **Cyclo(-Phe-Trp)**.

Signaling Pathway: Quorum Sensing Inhibition

Cyclic dipeptides, including those containing tryptophan, have been identified as inhibitors of bacterial quorum sensing (QS).[9] Quorum sensing is a cell-to-cell communication process that

allows bacteria to coordinate gene expression based on their population density. By interfering with QS, these compounds can disrupt virulence factor production and biofilm formation. The diagram below illustrates a generalized mechanism of QS inhibition.

Caption: Quorum sensing inhibition by **Cyclo(-Phe-Trp)**.

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